molecular formula C32H36N2O5 B1262697 Chaetoglobosin G

Chaetoglobosin G

Cat. No.: B1262697
M. Wt: 528.6 g/mol
InChI Key: COZBDBUQXIMMKP-RWFPWACCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetoglobosin G is a cytochalasan alkaloid found in Chaetomium globosum. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles and a macrocycle.

Scientific Research Applications

Immunomodulatory Properties

Chaetoglobosin G, along with other chaetoglobosins, has been studied for its immunomodulatory effects. For example, Chaetoglobosin F was found to have immunosuppressive properties on dendritic cells, impacting their maturation and function, which may be useful in controlling autoimmune and inflammatory diseases (Hua et al., 2013).

Antimycotic, Antiparasitic, and Antitumor Properties

This compound is part of a group of compounds known for a broad range of biological activities, including antitumor, antifungal, and antiparasitic effects. This diverse bioactivity profile highlights its potential in biomedicine and agriculture (Chen et al., 2020).

Anti-cancer Effects

Specifically, this compound has shown anti-proliferative effects on lung cancer cells. It has been observed to induce cell cycle arrest and autophagy in these cells through the EGFR/MEK/ERK signaling pathway, indicating a mechanism through which it exerts its anti-tumor role (Chen et al., 2020).

Cytotoxicity and Cell Cycle Arrest

Moreover, chaetoglobosins, including this compound, have been investigated for their cytotoxic activities against various cancer cell lines and their ability to induce cell cycle arrest and apoptosis. These properties make them significant candidates for anti-cancer drug development (Duan et al., 2021).

Phytotoxic and Antifungal Activities

Apart from their effects on human cells, chaetoglobosins also exhibit significant phytotoxic and antifungal activities. They have been shown to inhibit the growth of various plant pathogens, suggesting their potential application in agriculture as biopesticides (Li et al., 2014).

Properties

Molecular Formula

C32H36N2O5

Molecular Weight

528.6 g/mol

IUPAC Name

(1R,7E,9S,11E,13R,14S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,5,6,20-tetrone

InChI

InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25,28,30,33,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7+,18-14+/t17-,23-,25-,28-,30+,32+/m0/s1

InChI Key

COZBDBUQXIMMKP-RWFPWACCSA-N

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O

SMILES

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O

Canonical SMILES

CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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